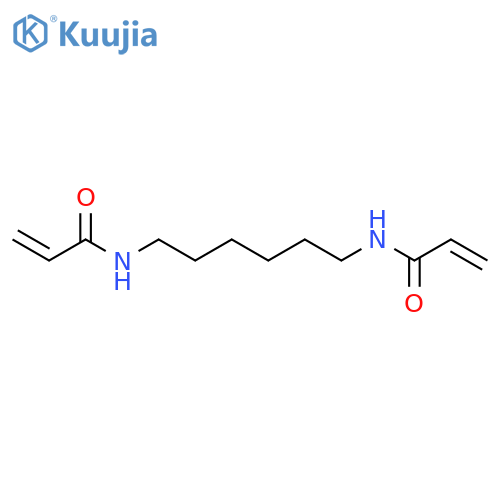Cas no 7150-41-6 (N,n'-hexamethylenebisacrylamide)

7150-41-6 structure
商品名:N,n'-hexamethylenebisacrylamide
N,n'-hexamethylenebisacrylamide 化学的及び物理的性質
名前と識別子
-
- N,n'-hexamethylenebisacrylamide
- hexamethylene bis-acrylamide
- 1,6-hexamethylene diacrylamide
- N,N'-(hexane-1,6-diyl)bisacrylamide
- HEXAMETHYLENEBISACRYLAMIDE
- N,N'-Hexandiyl-bis-acrylamid
- 1,6-HEXAMETHYLENEBISACRYLAMIDE
- N,N'-hexanediyl-bis-acrylamide
- N,N'-bisacrylyl-1,6-diaminohexane
- N,N'-hexamethylenebis(acrylamide)
- N,N’-HEXAMETHYLENEBISACRYLAMIDE
- N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide
- n,n'-hexamethylene bisacrylamide
- N,N'-(Hexane-1,6-diyl)di(prop-2-enimidic acid)
- MFCD00053695
- DTXSID60991945
- BS-52934
- N,N-HEXAMETHYLENEBISACRYLAMIDE
- NSC70085
- F77467
- YSZC266
- NSC-70085
- N,N'-(Hexane-1,6-diyl)diacrylamide
- n,n'-hexamethylene-bis-acrylamide
- 7150-41-6
- N-[6-(PROP-2-ENAMIDO)HEXYL]PROP-2-ENAMIDE
- SCHEMBL58169
-
- インチ: InChI=1S/C12H20N2O2/c1-3-11(15)13-9-7-5-6-8-10-14-12(16)4-2/h3-4H,1-2,5-10H2,(H,13,15)(H,14,16)
- InChIKey: YQCFXPARMSSRRK-UHFFFAOYSA-N
- ほほえんだ: C=CC(=O)NCCCCCCNC(=O)C=C
計算された属性
- せいみつぶんしりょう: 224.15200
- どういたいしつりょう: 224.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 9
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- ゆうかいてん: 134-137°C
- PSA: 58.20000
- LogP: 1.93300
N,n'-hexamethylenebisacrylamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X83905-1g |
N,n'-hexamethylenebisacrylamide |
7150-41-6 | 98% | 1g |
¥1128.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N304466-1g |
N,n'-hexamethylenebisacrylamide |
7150-41-6 | 98% | 1g |
¥885.90 | 2023-09-01 | |
| Ambeed | A399908-100mg |
N,N'-(Hexane-1,6-diyl)diacrylamide |
7150-41-6 | 98% | 100mg |
$35.0 | 2025-03-05 | |
| Ambeed | A399908-1g |
N,N'-(Hexane-1,6-diyl)diacrylamide |
7150-41-6 | 98% | 1g |
$141.0 | 2025-03-05 | |
| Aaron | AR005TTF-250mg |
N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide |
7150-41-6 | 98% | 250mg |
$56.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574558-5g |
N,N'-(hexane-1,6-diyl)diacrylamide |
7150-41-6 | 98% | 5g |
¥3196.00 | 2024-05-02 | |
| abcr | AB123097-5g |
1,6-Hexamethylenebisacrylamide, 98%; . |
7150-41-6 | 98% | 5g |
€694.30 | 2025-02-19 | |
| abcr | AB123097-10 g |
1,6-Hexamethylenebisacrylamide, 98%; . |
7150-41-6 | 98% | 10g |
€233.60 | 2022-09-01 | |
| eNovation Chemicals LLC | Y1077944-1g |
N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide |
7150-41-6 | 95% | 1g |
$325 | 2022-10-23 |
N,n'-hexamethylenebisacrylamide 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
7150-41-6 (N,n'-hexamethylenebisacrylamide) 関連製品
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7150-41-6)N,n'-hexamethylenebisacrylamide

清らかである:99%
はかる:5g
価格 ($):402.0
atkchemica
(CAS:7150-41-6)N,n'-hexamethylenebisacrylamide

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ